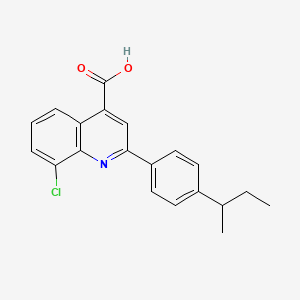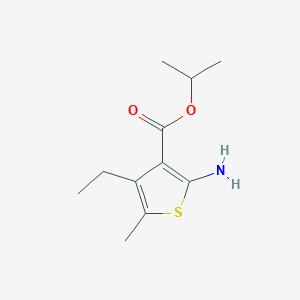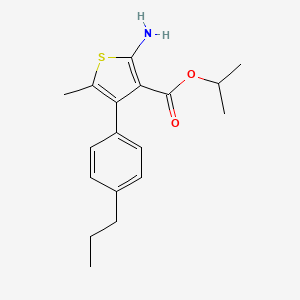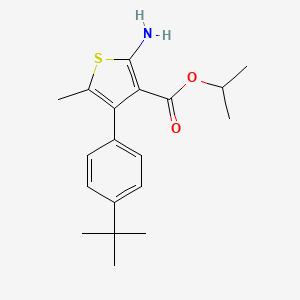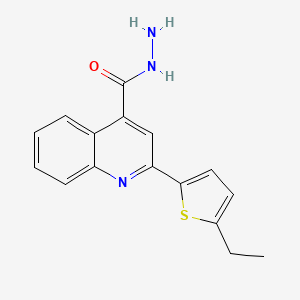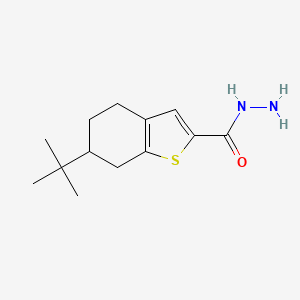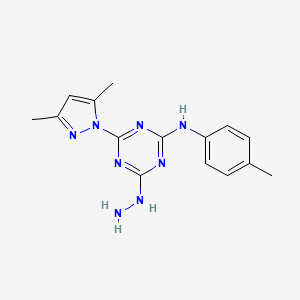
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
The compound is a derivative of s-triazine, which is a class of heterocyclic compounds known for their diverse biological activities. The molecule features a triazine core substituted with a pyrazole ring and a hydrazino group, as well as an aniline moiety. This structure suggests potential for interaction with various biological targets, which could be explored for therapeutic applications .
Synthesis Analysis
The synthesis of related triazine derivatives often involves nucleophilic substitution reactions where trichloromethyl groups serve as leaving groups. For instance, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines is achieved by reacting 5-guanidino-3-phenylpyrazole with trichloroacetonitrile, followed by substitution with different amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, utilizing hydrazine as a nucleophile for introducing the hydrazino group.
Molecular Structure Analysis
Molecular structure investigations of s-triazine derivatives incorporating pyrazole and aniline moieties have been conducted using X-ray crystallography and computational methods such as DFT calculations. These studies reveal intermolecular interactions such as H...H, N...H, and H...C contacts, which are crucial for the molecular packing of these compounds. The electronic properties and NMR chemical shifts can be predicted with good correlation to experimental data, providing insights into the behavior of these molecules .
Chemical Reactions Analysis
The reactivity of triazine derivatives is influenced by their substituents. For example, pyrazolo[1,5-d][1,2,4]triazines can be synthesized from pyrazolecarboxylic acid hydrazides and carbonyl compounds, demonstrating the versatility of triazine chemistry . The compound , with its hydrazino and aniline groups, may undergo various reactions such as acylation, cyclization, or condensation with other reagents, leading to a wide array of potential derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of s-triazine derivatives are closely related to their molecular structure. The presence of substituents like pyrazole and aniline can affect the compound's polarity, solubility, and stability. For instance, the dipole moment of similar compounds has been reported, indicating their polarity, which can influence their solubility in different solvents and their interactions with biological targets . The thermal stability and reactivity can also be inferred from the molecular structure, which is essential for the development of pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Investigations
Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. They conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. Their work focused on intermolecular interactions and the electronic properties of these compounds, providing insights into their molecular architecture and potential applications in materials science and drug design (Shawish et al., 2021).
Antimicrobial Activity
A study by Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives. They tested these compounds for antimicrobial and antifungal activity against several microorganisms, revealing their potential use in developing new antimicrobial agents (Sharma et al., 2017).
Antitubercular and Antimicrobial Potential
Deohate and Mulani (2020) synthesized triazine linked pyrazole heterocyclics and evaluated their antitubercular and antimicrobial potential. This research demonstrates the compound's utility in developing new therapies against tuberculosis and other microbial infections (Deohate & Mulani, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Shawish et al. (2022) synthesized mono- and bis(dimethylpyrazolyl)-s-triazine derivatives and studied their antiproliferative activity against various cancer cell lines. They discovered that some compounds showed promising activity, highlighting their potential use in cancer therapy (Shawish et al., 2022).
High Energy Material Properties
Rao et al. (2021) explored the energetic properties of s-triazine derivatives, emphasizing their potential use as insensitive and thermally stable high-energy materials. This could lead to applications in the defense industry and materials science (Rao et al., 2021).
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, some pyrazole derivatives have demonstrated cytotoxic effects on several human cell lines .
Pharmacokinetics
The in vitro antileishmanial and in vivo antimalarial activities of similar pyrazole derivatives were evaluated, suggesting that these compounds have bioavailability .
Result of Action
For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-N-(4-methylphenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-9-4-6-12(7-5-9)17-13-18-14(21-16)20-15(19-13)23-11(3)8-10(2)22-23/h4-8H,16H2,1-3H3,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZCPFPSUXJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






